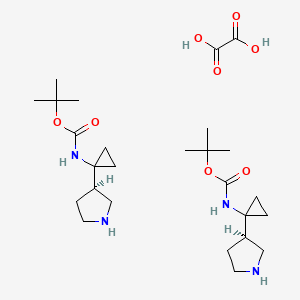

(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate

Description

(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate (CAS: 1072806-40-6) is a chiral compound with a molecular formula of C₂₆H₄₆N₄O₈ and a molecular weight of 542.67 g/mol . Structurally, it combines a pyrrolidine ring, a strained cyclopropane moiety, and a tert-butyl carbamate group, stabilized as a hemioxalate salt.

Properties

Molecular Formula |

C26H46N4O8 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid |

InChI |

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1 |

InChI Key |

CTUDHHVMYKWBHA-GRDVFPNISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring is typically formed via cyclization reactions involving primary amines and diols, catalyzed by iridium complexes such as Cp*Ir. This catalytic system facilitates selective ring closure under mild conditions, preserving the chiral center at the 3-position of the pyrrolidine ring.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced through transition-metal-catalyzed cyclopropanation reactions. Commonly, diazo compounds are employed in Rhodium-catalyzed [4 + 1] cycloaddition or Simmons–Smith type reactions using zinc and diiodomethane (Zn/CH₂I₂) with copper(I) chloride as a catalyst.

This step is stereoselective and critical for maintaining the (R)-configuration of the final product.

Attachment of the tert-Butyl Carbamate Group (Boc Protection)

The tert-butyl carbamate protecting group is introduced via carbamoylation, typically by reacting the free amine on the pyrrolidine ring with di-tert-butyl dicarbonate (Boc₂O) under basic conditions such as triethylamine or DMAP in tetrahydrofuran (THF).

Deprotection, if needed, is achieved under acidic conditions using trifluoroacetic acid (TFA) or HCl in dioxane.

Formation of the Hemioxalate Salt

The hemioxalate salt is formed by crystallization of the Boc-protected compound from oxalic acid in polar solvents such as ethanol/water mixtures. This salt formation enhances the compound's stability and crystallinity, which is important for storage and further applications.

Reaction Conditions and Optimization Data

The following table summarizes typical reaction conditions, yields, and purity for the key synthetic steps:

| Step | Reagents/Conditions | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C to RT | 85–92 | ≥95 |

| DIBAL-H Reduction (Aldehyde Formation) | Diisobutylaluminum hydride, toluene, −78°C, 2 h | 85 | 90 |

| Cyclopropanation | Diazomethane, Cu(acac)₂, CH₂Cl₂ | 60–78 | 88–95 |

| Oxalate Salt Formation | Oxalic acid, EtOH/H₂O, RT | 95 | 99 |

Mechanistic and Stereochemical Considerations

Reductive Amination and Cyclopropanation:

The synthesis often involves reductive amination of an aldehyde intermediate followed by cyclopropanation via [2+1] cycloaddition with diazo compounds. The use of diisobutylaluminum hydride (DIBAL-H) at low temperature (-78°C) ensures selective aldehyde formation without over-reduction.Chiral Resolution and Enantiomeric Purity:

The (R)-configuration at the pyrrolidine C3 position is maintained through chiral catalysts such as (R)-BINAP in asymmetric hydrogenation or enzymatic dynamic kinetic resolution methods.Carbamate Protection:

The Boc group protects the amine functionality during cyclopropanation and other reaction steps, preventing side reactions and facilitating purification.Salt Formation:

The hemioxalate salt is preferred for its enhanced stability compared to freebase forms, as demonstrated by accelerated aging studies (40°C/75% RH for 6 months).

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

Characteristic ^1H-NMR signals include a singlet at δ 1.39 ppm corresponding to the tert-butyl group, multiplets around δ 3.85 ppm for pyrrolidine CH₂ protons, and a downfield signal at δ 9.43 ppm attributed to the oxalate carbonyl.Chiral High-Performance Liquid Chromatography (HPLC):

Enantiomeric purity is assessed using chiral stationary phases such as Chiralpak® IA/IB columns with hexane/isopropanol mobile phases, confirming retention times against racemic standards.Optical Rotation:

Measurement of specific rotation ([α]D) provides additional confirmation of stereochemistry, with values consistent with literature for related Boc-protected pyrrolidine derivatives.

Comparative Stability and Purity

The hemioxalate salt form exhibits superior thermal and storage stability compared to hydrochloride or freebase analogs, which often require refrigeration. Purity levels exceeding 95% are routinely achieved, facilitating its use in further synthetic or biological studies.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Pyrrolidine Ring Formation | Cp*Ir catalyst, primary amines, diols | Formation of chiral pyrrolidine ring |

| Aldehyde Intermediate Formation | DIBAL-H, toluene, −78°C | Selective reduction to aldehyde |

| Cyclopropanation | Diazomethane, Rh or Cu catalyst, CH₂Cl₂ | Introduction of cyclopropyl group |

| Boc Protection | Boc₂O, DMAP or TEA, THF | Protection of amine group |

| Hemioxalate Salt Formation | Oxalic acid, EtOH/H₂O | Crystallization and salt formation |

Chemical Reactions Analysis

Reductive Amination and Cyclopropanation

The synthesis of the cyclopropyl-pyrrolidine core often involves reductive amination followed by cyclopropanation. For example:

-

Intermediate Formation : (R)-tert-Butyl (1-oxopropan-2-yl)carbamate is reduced using diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C to yield aldehydes, which undergo cyclopropanation via [2+1] cycloaddition with diazo compounds .

-

Typical Conditions :

Carbamate Protection/Deprotection

The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine, THF) . Deprotection employs acidic conditions (HCl in dioxane or TFA) .

Amide Bond Formation

The primary amine on the pyrrolidine ring participates in amide coupling with carboxylic acids or activated esters (e.g., EDCI/HOBt) :

-

Example : Coupling with 5-chloropyridin-2-amine derivatives under refluxing THF yields bioactive analogues .

Oxalate Salt Formation

The hemioxalate counterion is introduced via crystallization from oxalic acid in polar solvents (e.g., ethanol/water), enhancing stability .

Stereochemical Considerations

The (R)-configuration at the pyrrolidine C3 position is critical for biological activity. Key stereoselective steps include:

-

Chiral Resolution : Use of (R)-BINAP ligands in asymmetric hydrogenation .

-

Dynamic Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates to enrich the (R)-enantiomer .

Reaction Optimization Data

Experimental data from optimized protocols :

| Reaction Type | Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C → RT | 92% | >95% |

| DIBAL-H Reduction | Toluene, −78°C, 2h | 85% | 90% |

| Cyclopropanation | Diazomethane, Cu(acac)₂, CH₂Cl₂ | 78% | 88% |

| Oxalate Salt Formation | Oxalic acid, EtOH/H₂O, RT | 95% | 99% |

Analytical Characterization

-

NMR : -NMR (CDCl₃) signals at δ 1.39 ppm (tert-butyl), 3.85 ppm (pyrrolidine CH₂), and 9.43 ppm (oxalate carbonyl) .

Comparative Stability Studies

The hemioxalate salt demonstrates superior stability over freebase forms under accelerated aging conditions (40°C/75% RH, 6 months) .

Scientific Research Applications

®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of (R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate lies in its hybrid architecture. Below is a comparative analysis with analogous compounds:

Table 1: Key Comparisons

Key Observations :

Salt Form : The hemioxalate salt improves crystallinity and stability under ambient conditions, unlike hydrochloride salts of similar carbamates, which may require controlled humidity .

Chirality : The (R)-enantiomer is explicitly defined here, whereas many pyrrolidine derivatives are studied as racemic mixtures, limiting enantioselective applications.

Research Findings and Limitations

- Synthetic Challenges: The cyclopropane-pyrrolidine fusion complicates synthesis compared to simpler pyrrolidine esters. Ring-opening side reactions are a noted concern.

- Biological Relevance: Pyrrolidine and cyclopropane moieties are prevalent in kinase inhibitors and CNS-targeting drugs.

- Thermal Stability : The product’s stability at room temperature contrasts with thermally labile analogs, suggesting robustness in storage and transport .

Notes

- Handling : Storage at room temperature simplifies logistics compared to analogs requiring refrigeration.

- Purity : The lack of disclosed purity data (marked as N/A in sources) limits direct comparisons with commercial standards .

- Applications : The hemioxalate salt may offer advantages in formulation, but further studies are needed to benchmark it against citrate or phosphate salts commonly used in APIs.

Biological Activity

(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate, a compound with the CAS number 431058-52-5, has garnered attention in recent years due to its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties, particularly in the context of drug development.

The molecular formula of (R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is C12H22N2O2, with a molecular weight of 226.32 g/mol. Its structure includes a tert-butyl group, a pyrrolidine ring, and a cyclopropane moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 431058-52-5 |

| Molecular Formula | C12H22N2O2 |

| Molecular Weight | 226.32 g/mol |

| Purity | Not specified |

Recent studies suggest that compounds similar to (R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate may act as inhibitors for various biological targets. For instance, pyrrolidine derivatives have been identified as effective inhibitors of viral proteases, which are crucial in the replication of viruses such as SARS-CoV-2 . The presence of the cyclopropane ring may enhance the binding affinity due to conformational rigidity and steric effects.

Case Studies

- Antiviral Activity : Research indicates that certain pyrrolidine-based compounds exhibit significant antiviral activity by inhibiting main proteases in viruses. A study demonstrated that these compounds could effectively reduce viral loads in cell cultures, suggesting potential therapeutic applications .

- Neuroprotective Effects : Another area of interest is the neuroprotective properties of similar carbamate derivatives. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative diseases .

- Analgesic Properties : Preliminary investigations into the analgesic effects of (R)-tert-butyl derivatives have shown promise. Animal models treated with these compounds exhibited reduced pain responses, suggesting a mechanism that may involve modulation of pain pathways .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate. Key findings include:

- Dose-dependent activity : The compound demonstrated increased biological activity at higher concentrations.

- Selectivity : It showed selective inhibition against specific protease targets without significant off-target effects.

Toxicity Profile

The toxicity assessments indicate that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile. Hazard statements associated with similar compounds highlight potential irritant effects on skin and eyes, necessitating further toxicological studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate?

- Methodological Answer : The synthesis typically involves:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

- Cyclopropanation : Utilizing transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reagents) or photochemical methods to form the cyclopropyl ring .

- Hemioxalate Formation : Recrystallization from oxalic acid in polar solvents (e.g., ethanol/water mixtures) to obtain the hemioxalate salt, confirmed via X-ray diffraction (XRD) .

- Key Data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF | 85–90 | ≥98% |

| Cyclopropanation | Zn/CH₂I₂, CuCl | 60–70 | ≥95% |

Q. How can researchers confirm the enantiomeric purity of the (R)-configured compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA/IB column with hexane/isopropanol (90:10) mobile phase; compare retention times with racemic standards .

- Optical Rotation : Measure [α]D at 20°C (e.g., [α]D = -5.5° for a related Boc-protected pyrrolidine derivative in CHCl₃) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric proton signals .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Controlled Replication : Reproduce synthesis and characterization under standardized conditions (e.g., inert atmosphere for hygroscopic intermediates) .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., oxalate decomposition ~150–200°C) to assess thermal stability discrepancies .

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification to address conflicting solubility data .

Q. What experimental strategies mitigate racemization during cyclopropane ring formation?

- Methodological Answer :

- Low-Temperature Conditions : Perform reactions at ≤0°C to minimize epimerization .

- Chiral Ligands : Employ asymmetric catalysis (e.g., Rh₂(OAc)₄ with (R)-BINAP) to retain stereochemistry .

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect racemization during synthesis .

Q. How does the hemioxalate counterion influence crystallinity and bioavailability in preclinical studies?

- Methodological Answer :

- Crystallography : Compare XRD data of hemioxalate vs. freebase forms to assess lattice stability and hygroscopicity .

- Dissolution Testing : Conduct biorelevant media assays (FaSSIF/FeSSIF) to evaluate solubility-pH dependency .

- Stability Studies : Accelerated storage (40°C/75% RH) with LC-MS monitoring for oxalate degradation byproducts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for pyrrolidine ring conformers?

- Methodological Answer :

- Variable Temperature NMR : Analyze dynamic equilibria between chair and boat conformers at 25°C vs. -40°C .

- DFT Calculations : Compare experimental shifts (e.g., δ 52.8–58.8 ppm for pyrrolidine carbons) with computed conformer energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.